molecular formula C12H12O3 B1598691 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid CAS No. 63165-02-6

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

Cat. No. B1598691
CAS RN: 63165-02-6
M. Wt: 204.22 g/mol
InChI Key: JBLUITWCDABZAF-UHFFFAOYSA-N
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Description

“4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid” is a chemical compound with the empirical formula C12H12O3 . It has a molecular weight of 204.22 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(O)C#Cc1ccc(cc1)C(O)=O . The InChI is 1S/C12H12O3/c1-12(2,15)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,15H,1-2H3,(H,13,14) . These notations provide a way to represent the molecule’s structure using text.

Scientific Research Applications

EP1 Receptor Selective Antagonists

The development of heteroaryl sulfonamides as new EP1 receptor selective antagonists involves analogs where the phenyl-sulfonyl moiety has been replaced with hydrophilic heteroarylsulfonyl moieties. This modification led to optimized antagonist activity, with some derivatives showing in vivo antagonist activity. These findings suggest potential therapeutic applications in targeting the EP1 receptor subtype (Naganawa et al., 2006).

Coordination Polymers and Gas Sensing

The synthesis and study of coordination polymers, like [Co(HL)2]NO3·3DMF, {[Cu(L)(H2O)]·H2O}n, and {[ZnL]·DMF}n, using (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid highlight applications in structural chemistry and gas sensing. These compounds exhibit significant structural diversity and functional properties, including strong fluorescence emission and potential as thin-film gas sensors (Rad et al., 2016).

Defence Chemicals in the Gramineae

Hydroxamic acids, such as 4-hydroxy-1,4-benzoxazin-3-ones, play a critical role in the defense mechanisms of cereals against pests and diseases. Their presence in the Gramineae family suggests the potential for more intensive exploitation in crop protection and herbicide detoxification strategies (Niemeyer, 1988).

Polyaniline Doping

Research on doping polyaniline with benzoic acid and its derivatives (e.g., 2-hydroxybenzoic acid, 4-nitrobenzoic acid) offers insights into the synthesis and characterization of conductive polymers. This work has implications for the development of advanced materials with tailored electrical properties (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

4-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-12(2,15)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,15H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUITWCDABZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397973
Record name 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid

CAS RN

63165-02-6
Record name 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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